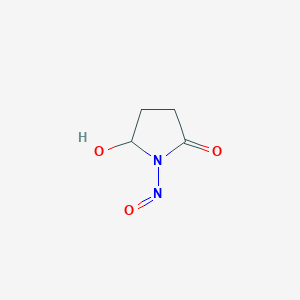
1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monocarboxyisodecyl Phthalate is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility and durability of plastics. It is a metabolite of mono-propylheptyl phthalate and a secondary metabolite of di-propylheptyl phthalate . The molecular formula of Monocarboxyisodecyl Phthalate is C18H24O6, and it has a molecular weight of 336.38 g/mol .
Preparation Methods
The synthesis of Monocarboxyisodecyl Phthalate typically involves the esterification of phthalic anhydride with isodecyl alcohol under acidic conditions. The reaction is catalyzed by sulfuric acid or p-toluenesulfonic acid, and the product is purified through distillation or recrystallization . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Monocarboxyisodecyl Phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include phthalic acid, alcohol derivatives, and substituted phthalates.
Scientific Research Applications
Monocarboxyisodecyl Phthalate has several scientific research applications:
Mechanism of Action
Monocarboxyisodecyl Phthalate exerts its effects primarily through endocrine disruption. It interferes with hormone synthesis, transport, and metabolism, leading to altered development and function of hormone-dependent structures . The compound interacts with nuclear receptors in various neural structures, affecting brain functions and potentially contributing to neurological disorders . It also induces oxidative stress by generating reactive oxygen species, causing DNA damage and lipid peroxidation .
Comparison with Similar Compounds
Monocarboxyisodecyl Phthalate is similar to other phthalates such as:
Mono-carboxy-isooctyl phthalate: A metabolite of mono-isononyl phthalate.
Dibutyl phthalate: Commonly used in cosmetics and personal care products.
Diethyl phthalate: Used in the manufacture of plastics and as a solvent for fragrances.
Di-isononyl phthalate: Used as a plasticizer in various applications. Monocarboxyisodecyl Phthalate is unique due to its specific molecular structure and its role as a secondary metabolite of di-propylheptyl phthalate.
Properties
Molecular Formula |
C18H24O6 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(9-carboxynonan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H24O6/c1-13(9-5-3-2-4-6-12-16(19)20)24-18(23)15-11-8-7-10-14(15)17(21)22/h7-8,10-11,13H,2-6,9,12H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
IOWADRRGIUUGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCC(=O)O)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



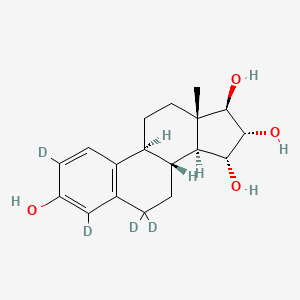
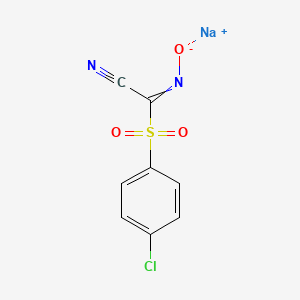
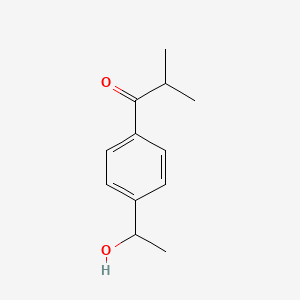
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)
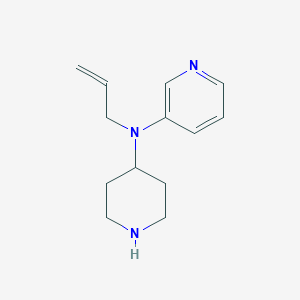

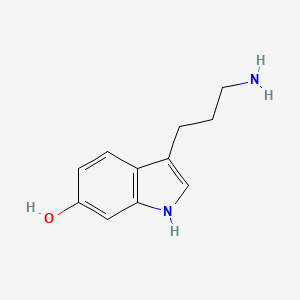
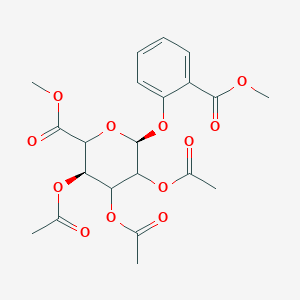
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)
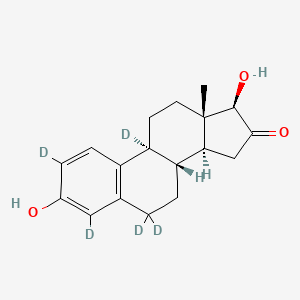
![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)

